![molecular formula C15H12ClN3O3S B2866325 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide CAS No. 1436280-17-9](/img/structure/B2866325.png)
6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family and has shown promising results in various laboratory experiments.
Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research has demonstrated the potential of compounds containing a sulfonamido moiety, including structures similar to 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide, in acting as antibacterial agents. The synthesis of new heterocyclic compounds containing a sulfonamido group aimed at combating bacterial infections showed promising results, with several compounds exhibiting high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Another study focused on synthesizing heterocycles based on sulfonamide and evaluating their antimicrobial properties, further supporting the potential of such compounds in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Surface Activity and Synthesis of Heterocyclic Derivatives
Compounds synthesized from precursors similar to 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide have been found to possess not only antimicrobial activity but also surface activity, which can be beneficial in various chemical and pharmaceutical processes. A study involving the synthesis of 1,2,4-triazole derivatives highlighted the dual utility of these compounds as both biologically active agents and surface-active agents (El-Sayed, 2006).
Optoelectronic and Magnetic Properties
The introduction of electron-withdrawing sulfonamide groups into heterocyclic compounds, including pyridine derivatives, has been shown to significantly affect their electronic and magnetic properties. This has implications for the development of optically and magnetically active materials for use in various technological applications. A study by Edder et al. (2000) explored these effects in depth, providing insights into the potential utility of sulfonamide-containing compounds in the field of material science (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).
Antifungal and Insecticidal Activity
Further extending the range of applications, some derivatives of 6-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide have been synthesized and tested for antifungal and insecticidal activities. A study by Xu et al. (2017) reported that certain sulfone derivatives containing a triazolopyridine moiety exhibited significant antifungal and insecticidal properties, showcasing the compound's versatility in agricultural applications (Xu, Wang, Zhu, Shao, Yu, Xue, Wu, & Shi, 2017).
properties
IUPAC Name |
6-chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-14-7-6-13(9-17-14)23(20,21)18-8-12-10-22-15(19-12)11-4-2-1-3-5-11/h1-7,9-10,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLSZONBYDDHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CNS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

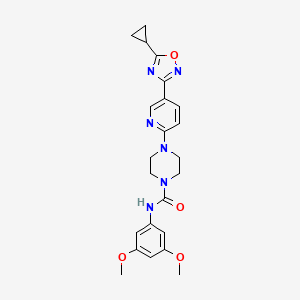
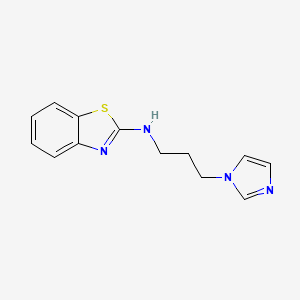
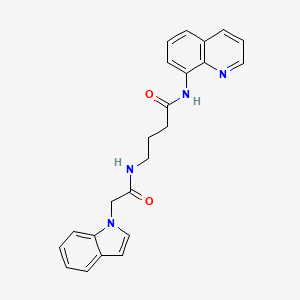

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)
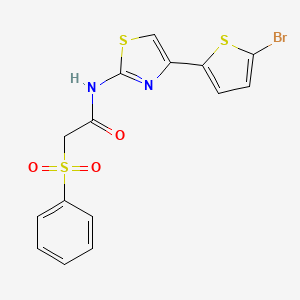

![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)

![N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2866257.png)
![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2866258.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)
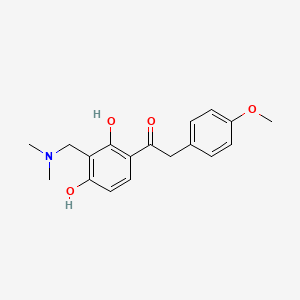
![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)